SN2 Bimolecular Solvolysis Rate: 3 Million-Fold Slower Than Methyl Bromide
The bimolecular solvolysis rate of 1-bromo-2,2-dimethylpropane (neopentyl bromide) has been identified as being as much as 3 million times slower than that of methyl bromide [1]. This extreme retardation is attributed to steric hindrance at the neopentyl α-carbon, which prevents the linear 180° alignment of reacting orbitals required for backside nucleophilic attack [2]. Computational modeling at the ωB97XD/6-311G(d,p) level with SCRF solvation correction for methanol yields a free energy barrier of 30.2 kcal/mol for neopentyl bromide, compared with 20.8 kcal/mol for methyl bromide, corresponding to a ΔΔG‡ of 9.4 kcal/mol and a predicted rate ratio of ~8.3 million at 298 K [3]. This places neopentyl bromide among the slowest-reacting primary alkyl bromides in SN2 processes, slower even than tert-butyl bromide under comparable conditions [4].
| Evidence Dimension | Bimolecular solvolysis rate (SN2) |
|---|---|
| Target Compound Data | k_rel ≈ 1 (reference); ΔG‡ = 30.2 kcal/mol (calculated) |
| Comparator Or Baseline | Methyl bromide: k_rel ≈ 3 × 10⁶; ΔG‡ = 20.8 kcal/mol (calculated) |
| Quantified Difference | neopentyl bromide ~3 × 10⁶ times slower; ΔΔG‡ = 9.4 kcal/mol |
| Conditions | Bimolecular solvolysis; computational model ωB97XD/6-311G(d,p), SCRF methanol; experimental reference DOI 10.1021/ja01182a117 |
Why This Matters
This extreme SN2 retardation is the defining reactivity feature of neopentyl bromide; any synthetic protocol relying on SN2 displacement with this substrate demands fundamentally different conditions than those used for unhindered primary bromides, directly impacting reagent selection, reaction time, and yield optimization.
- [1] Rzepa, H. S. The SN1…SN2 Mechanistic Continuum. The Special Case of Neopentyl Bromide. Henry Rzepa's Blog, Imperial College London, May 9, 2011. https://ch.imperial.ac.uk/rzepa/blog/?p=4002 View Source
- [2] LibreTexts Chemistry. 30.1: Wagner-Meerwein Rearrangements. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book:_Virtual_Textbook_of_OChem_(Reusch)/30:_Cationic_Rearrangements/30.1:_Wagner-Meerwein_Rearrangements View Source
- [3] Rzepa, H. S. The SN1…SN2 Mechanistic Continuum. The Special Case of Neopentyl Bromide. Calculated free energy barriers: neopentyl bromide 30.2 kcal/mol, methyl bromide 20.8 kcal/mol. https://ch.imperial.ac.uk/rzepa/blog/?p=4002 View Source
- [4] Rzepa, H. S. The SN1…SN2 Mechanistic Continuum. The Special Case of Neopentyl Bromide. Notes that the steric effect is greater even than that experienced by t-butyl bromide. https://ch.imperial.ac.uk/rzepa/blog/?p=4002 View Source
